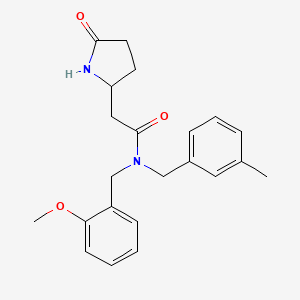![molecular formula C22H30N2O2 B4254268 1-(cyclobutylmethyl)-3-hydroxy-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]piperidin-2-one](/img/structure/B4254268.png)
1-(cyclobutylmethyl)-3-hydroxy-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]piperidin-2-one
Übersicht
Beschreibung
1-(cyclobutylmethyl)-3-hydroxy-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]piperidin-2-one is a complex organic compound with a unique structure that includes a cyclobutylmethyl group, a hydroxy group, and a phenyl-substituted dihydropyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclobutylmethyl)-3-hydroxy-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]piperidin-2-one typically involves multi-step organic reactions. One common approach is to start with the cyclobutylmethyl group and introduce the hydroxy and phenyl-substituted dihydropyridine moieties through a series of reactions, including nucleophilic substitution, reduction, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. industrial methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are used to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(cyclobutylmethyl)-3-hydroxy-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, halogenated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(cyclobutylmethyl)-3-hydroxy-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]piperidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(cyclobutylmethyl)-3-hydroxy-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(cyclopropylmethyl)-3-hydroxy-3-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-2-piperidinone
- 1-(cyclopentylmethyl)-3-hydroxy-3-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-2-piperidinone
Uniqueness
1-(cyclobutylmethyl)-3-hydroxy-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]piperidin-2-one is unique due to its specific cyclobutylmethyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for research and development.
Eigenschaften
IUPAC Name |
1-(cyclobutylmethyl)-3-hydroxy-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c25-21-22(26,12-5-13-24(21)16-18-6-4-7-18)17-23-14-10-20(11-15-23)19-8-2-1-3-9-19/h1-3,8-10,18,26H,4-7,11-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLHCSIKLCGBDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCCC(C2=O)(CN3CCC(=CC3)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[1-(1-Ethylpiperidin-3-yl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone](/img/structure/B4254191.png)
![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-[(1-methylpiperidin-3-yl)methyl]-2-phenylethanamine](/img/structure/B4254196.png)
![2-chloro-N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpyridine-4-carboxamide](/img/structure/B4254212.png)


![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B4254220.png)
![methyl N-methyl-N-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]glycinate](/img/structure/B4254224.png)
![N-{5-[(isopropoxyacetyl)amino]-2-methoxyphenyl}benzamide](/img/structure/B4254225.png)

![1-(cyclopentylmethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4254239.png)
![N-cyclopentyl-3-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-furamide](/img/structure/B4254245.png)
![4-[3-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-2,2-dimethylpropyl]morpholine](/img/structure/B4254251.png)
![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B4254258.png)
![methyl 1-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4254260.png)
